molecular formula C16H12N2O4 B15063023 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione CAS No. 89024-44-2

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B15063023
CAS No.: 89024-44-2
M. Wt: 296.28 g/mol
InChI Key: SKSSVRMVCUGHCI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives

Preparation Methods

The synthesis of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate 4-ethylphthalic anhydride. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound. The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression .

Comparison with Similar Compounds

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione can be compared with other similar compounds such as:

    2-(4-Methylphenyl)-4-nitroisoindoline-1,3-dione: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.

    2-(4-Chlorophenyl)-4-nitroisoindoline-1,3-dione: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.

    2-(4-Methoxyphenyl)-4-nitroisoindoline-1,3-dione: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

89024-44-2

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3

InChI Key

SKSSVRMVCUGHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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